molecular formula C18H38O3S B053296 1-Octadecanesulfonic acid CAS No. 120519-47-3

1-Octadecanesulfonic acid

Cat. No.: B053296
CAS No.: 120519-47-3
M. Wt: 334.6 g/mol
InChI Key: CACRRXGTWZXOAU-UHFFFAOYSA-N
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Description

1-Octanesulfonic acid (CAS No. 3944-72-7) is an alkyl sulfonic acid with an 8-carbon chain (C₈H₁₈O₃S) and a molecular weight of 194.295 g/mol in its acid form . Its sodium salt (CAS No. 5324-84-5), sodium 1-octanesulfonate, is a widely used derivative with a molecular weight of 216.27 g/mol . This compound is characterized by a sulfonic acid group (-SO₃H) directly bonded to the terminal carbon of the octane chain, conferring strong surfactant properties and high water solubility. It is commonly employed as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating polar compounds like peptides , and in industrial applications as a detergent or emulsifier .

Properties

CAS No.

120519-47-3

Molecular Formula

C18H38O3S

Molecular Weight

334.6 g/mol

IUPAC Name

octadecane-1-sulfonic acid

InChI

InChI=1S/C18H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H,19,20,21)

InChI Key

CACRRXGTWZXOAU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)O

Other CAS No.

120519-47-3
6140-87-0

Synonyms

octadecane-1-sulfonic acid

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonic acid group (-SO₃H) readily donates protons, forming sulfonate salts with bases. For example:
C18H37SO3H+NaOHC18H37SO3Na++H2O\text{C}_{18}\text{H}_{37}\text{SO}_3\text{H}+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{37}\text{SO}_3^-\text{Na}^++\text{H}_2\text{O}

ReactantsConditionsProductsReference
1-Octadecanesulfonic acid + NaOHAqueous, room temperatureSodium 1-octadecanesulfonate + H₂O

Key Findings :

  • The sodium salt (C₁₈H₃₇SO₃⁻Na⁺) is stable and non-reactive under standard storage conditions .

  • The reaction is irreversible due to the strong acidity of the sulfonic acid group (pKa ~ -6) .

Salt Formation with Metals

This compound reacts with reactive metals (e.g., Mg, Zn) to produce hydrogen gas and metal sulfonates:
2C18H37SO3H+MgMg(C18H37SO3)2+H22\text{C}_{18}\text{H}_{37}\text{SO}_3\text{H}+\text{Mg}\rightarrow \text{Mg}(\text{C}_{18}\text{H}_{37}\text{SO}_3)_2+\text{H}_2\uparrow

MetalReaction EquationProductsReference
Mg2 C₁₈H₃₇SO₃H + Mg → Mg(C₁₈H₃₇SO₃)₂ + H₂↑Magnesium sulfonate + H₂

Mechanism :

  • The reaction proceeds via proton transfer from the sulfonic acid to the metal, analogous to carboxylic acid behavior .

Thermal Decomposition

At elevated temperatures (>440°C), this compound decomposes into sulfur oxides, carbon oxides, and water :
C18H38O3SΔSOx+CO2+H2O\text{C}_{18}\text{H}_{38}\text{O}_3\text{S}\xrightarrow{\Delta}\text{SO}_x+\text{CO}_2+\text{H}_2\text{O}

ConditionsMajor ProductsHazardous ByproductsReference
High temperature (>440°C)SO₂, CO₂, H₂OSulfur oxides (SO₃)

Safety Notes :

  • Decomposition releases corrosive sulfur oxides, necessitating controlled environments .

Reactivity with Organic Bases

The compound is incompatible with organic bases, leading to neutralization or complexation. For example, reaction with ammonia forms ammonium sulfonate:
C18H37SO3H+NH3C18H37SO3NH4+\text{C}_{18}\text{H}_{37}\text{SO}_3\text{H}+\text{NH}_3\rightarrow \text{C}_{18}\text{H}_{37}\text{SO}_3^-\text{NH}_4^+

Applications :

  • Sulfonate salts are widely used as surfactants and ion-exchange agents due to their amphiphilic structure .

Stability Against Oxidation

The sulfonic acid group is highly oxidized, rendering this compound resistant to further oxidation under ambient conditions . This contrasts

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Increasing chain length (C₈ → C₁₈) reduces water solubility due to hydrophobic interactions but enhances micelle stability .
  • Functional Groups : Sulfonic acids (-SO₃H) are stronger acids (pKa ~ -1.5) compared to sulfate esters (-OSO₃H, pKa ~ 1–2), making their sodium salts more effective in acidic HPLC conditions .

Physicochemical and Functional Differences

Solubility and Critical Micelle Concentration (CMC)

Compound Name Water Solubility (25°C) CMC (mmol/L) Primary Applications
Sodium 1-octanesulfonate > 500 g/L 150 HPLC, detergents, emulsifiers
Sodium 1-dodecanesulfonate ~ 50 g/L 8 Industrial detergents, lubricants
Sodium n-octadecyl sulfate < 10 g/L 1 Heavy-duty cleaners, coatings

Research Findings :

  • Shorter chains (C₇–C₈) exhibit higher solubility and CMC values, making them suitable for aqueous applications like chromatography .
  • Longer chains (C₁₂–C₁₈) form stable micelles at lower concentrations, ideal for industrial cleaning and emulsion stabilization .

Chromatographic Performance

In HPLC, sodium 1-octanesulfonate outperforms shorter-chain analogs (e.g., heptanesulfonate) in resolving polar analytes due to balanced hydrophobicity and ion-pairing efficiency. For example, it achieves baseline separation of tri-peptides using acetonitrile/acetic acid mobile phases with 0.05 mol/L additive . In contrast, sodium 1-dodecanesulfonate (C₁₂) is less effective in polar solvents due to reduced solubility .

Environmental and Regulatory Considerations

  • Perfluorinated Analogs : Perfluorooctanesulfonic acid (PFOS, C₈F₁₇SO₃H) is a persistent environmental pollutant restricted under the Stockholm Convention. Unlike PFOS, 1-octanesulfonic acid lacks fluorine atoms and degrades more readily .

Q & A

Q. What experimental designs are optimal for studying the interaction of this compound with lipid bilayers or surfactants?

  • Methodological Answer: Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms, combined with fluorescence microscopy to visualize membrane disruption. For quantitative analysis, use small-angle X-ray scattering (SAXS) to study micelle formation. Control variables include pH, ionic strength, and temperature .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer: Conduct systematic solubility studies using the shake-flask method, documenting solvent polarity, Hansen solubility parameters, and temperature. Statistical tools like ANOVA can identify outliers. Cross-validate results with computational models (e.g., COSMO-RS) to account for solvent-solute interactions .

Q. What advanced statistical approaches are recommended for analyzing clustered data in studies involving this compound?

  • Methodological Answer: For clustered or nested data (e.g., repeated measurements across batches), use mixed-effects models to account for intra- and inter-group variability. Software like R (lme4 package) or SAS PROC MIXED enables robust analysis. Sensitivity testing ensures model validity .

Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?

  • Methodological Answer: Follow OECD guidelines for acute toxicity testing in aquatic organisms (e.g., Daphnia magna). Use LC50/EC50 assays and measure biodegradation via OECD 301F (manometric respirometry). For bioaccumulation potential, apply quantitative structure-activity relationship (QSAR) models .

Methodological Best Practices

Q. What protocols should be followed to ensure reproducibility in this compound research?

  • Document all experimental parameters (e.g., reagent lot numbers, instrument calibration dates) in supplementary materials. Use internal standards (e.g., deuterated analogs) for quantitative analyses. Share raw data in open-access repositories .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Reconcile differences by verifying force field parameters in molecular dynamics simulations or refining quantum mechanical calculations (e.g., DFT with dispersion corrections). Experimental validation via X-ray crystallography or neutron scattering may resolve ambiguities .

Q. What are the key considerations for comparative studies between this compound and shorter-chain analogs?

  • Focus on chain-length-dependent properties like critical micelle concentration (CMC) and thermal stability. Use differential scanning calorimetry (DSC) for phase behavior analysis and atomic force microscopy (AFM) for surface morphology comparisons .

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